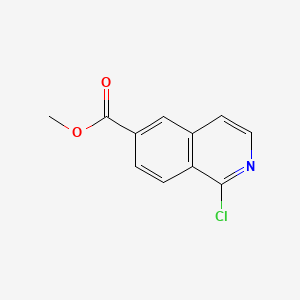

Methyl 1-chloroisoquinoline-6-carboxylate

描述

Significance of the Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a fundamental template for drug discovery. nih.govrsc.org This bicyclic heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural isomer of quinoline (B57606). amerigoscientific.comwikipedia.orgslideshare.net Isoquinoline and its derivatives are integral to various scientific fields, including pharmaceuticals, agrochemicals, and materials science. amerigoscientific.comnumberanalytics.com Their wide-ranging applications stem from the ability to modify the isoquinoline nucleus to create compounds with diverse chemical and biological properties. numberanalytics.com Many natural and synthetic isoquinoline-based compounds exhibit significant pharmacological activities. nih.govnih.gov

The history of isoquinoline chemistry began in 1885 with its first isolation from coal tar by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized the fact that isoquinoline is more basic than quinoline for selective extraction. wikipedia.org

The synthesis of isoquinoline derivatives has evolved significantly from these early isolation methods. Key historical synthetic methods include:

Bischler-Napieralski Synthesis: Involves the cyclization of a β-phenylethylamine. slideshare.net

Pomeranz–Fritsch Reaction: This efficient method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium to form the isoquinoline structure. wikipedia.orgnumberanalytics.com

Modern synthetic chemistry continues to build upon these foundations, developing novel methodologies to construct complex and diversely functionalized isoquinoline skeletons. nih.gov

Halogenated heterocycles are organic compounds containing at least one non-carbon atom in a ring and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). merckmillipore.com These compounds are of great significance in synthetic chemistry, primarily serving as versatile intermediates for the synthesis of other organic molecules. merckmillipore.com

Halogens play a pivotal role in activating and modifying organic compounds due to their high electrophilicity and good leaving group properties. mdpi.comnih.govresearchgate.net In synthetic strategies, electrophilic halogen atoms can activate unsaturated parts of molecules, leading to the formation of highly functionalized carbocycles and heterocycles. nih.govresearchgate.net The introduction of halogen atoms, such as chlorine in organochlorine compounds, enhances the reactivity of the heterocyclic core, making it susceptible to further chemical transformations like nucleophilic substitution and cross-coupling reactions. merckmillipore.comiust.ac.ir This reactivity is crucial for constructing complex molecular architectures from simpler heterocyclic building blocks. merckmillipore.com The substitution with hydrophobic halogen atoms can also significantly increase a ligand's affinity for biological targets, a property often exploited in drug design. nih.gov

Overview of Methyl 1-chloroisoquinoline-6-carboxylate

This compound is a specific, substituted isoquinoline derivative. Its structure incorporates the fundamental isoquinoline bicyclic system, with a chlorine atom at the C-1 position and a methyl carboxylate group at the C-6 position.

This compound is classified as a halogenated isoquinoline derivative. bldpharm.com The core of the molecule is the isoquinoline ring system. wikipedia.org It is further defined by its substituents:

A Chloroalkene: Due to the chlorine atom attached to the heterocyclic ring.

An Ester: Specifically, a methyl ester of a carboxylic acid. bldpharm.com

This classification places it within the broader family of halogenated heterocycles, which are important in various chemical synthesis applications. merckmillipore.comsigmaaldrich.com

Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 365.0 ± 22.0 °C (Predicted) molaid.com |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) molaid.com |

| Heavy Atom Count | 15 molaid.com |

| Rotatable Bond Count | 2 molaid.com |

Heterocyclic compounds are one of the most extensive and varied families of molecular fragments used by chemists in organic synthesis. sigmaaldrich.com Many heterocyclic scaffolds are prevalent in pharmacologically active compounds, making them crucial starting points for chemical reaction design. sigmaaldrich.com

This compound serves as a valuable heterocyclic building block. bldpharm.com The presence of the chlorine atom at the C-1 position makes the molecule particularly useful. This position is susceptible to nucleophilic substitution, similar to α- and γ-halopyridines, allowing for the introduction of various other functional groups. iust.ac.ir For instance, it is used as a reactant in the synthesis of 1-(1-chloroisoquinolin-6-yl)methanol through reduction with lithium aluminium tetrahydride. molaid.com The reactivity of the chloro-substituent, combined with the ester group that can also be modified, makes this compound a versatile intermediate for constructing more complex molecules. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 1-chloroisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEQALCNHHWENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-43-0 | |

| Record name | methyl 1-chloroisoquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 1 Chloroisoquinoline 6 Carboxylate

Established Synthetic Pathways

Traditional syntheses of Methyl 1-chloroisoquinoline-6-carboxylate typically rely on a sequential, multi-step approach where the isoquinoline (B145761) core is first functionalized before the final product is assembled.

The most common route involves the preparation of an isoquinoline precursor, which is then subjected to chlorination and esterification reactions to yield the target molecule.

The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a key transformation. This is typically achieved by converting a precursor like isoquinolin-1(2H)-one or its corresponding N-oxide into the 1-chloro derivative. A standard and effective method involves the use of phosphoryl chloride (POCl₃). thieme-connect.de

The reaction proceeds by treating the isoquinoline precursor with phosphoryl chloride, often at elevated temperatures. For instance, reacting isoquinoline N-oxide with POCl₃ under reflux conditions (around 105 °C) overnight results in the formation of 1-chloroisoquinoline (B32320). chemicalbook.com The mechanism involves the activation of the carbonyl group (or its equivalent in the N-oxide tautomer) by phosphorylation, creating a good leaving group which is subsequently displaced by a chloride ion. thieme-connect.de This method is broadly applicable for generating 1-chloroisoquinolines from the corresponding isoquinolin-1-ones. thieme-connect.de

Once the 1-chloroisoquinoline-6-carboxylic acid intermediate is obtained, the final step is the esterification of the carboxylic acid group at the C6 position. Several methods are available for this transformation.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The mixture is typically heated to drive the reaction towards the ester product. chemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol helps to shift the equilibrium to favor the formation of the methyl ester. masterorganicchemistry.com

DCC/DMAP-Mediated Esterification : For substrates that may be sensitive to the harsh conditions of Fischer esterification, a milder and often more efficient method is the Steglich esterification. This procedure uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. This method is known for its high yields and suppression of side products, even with sterically hindered components. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the established synthetic steps require careful control.

For the chlorination step , the reaction temperature and duration are critical. Refluxing in phosphoryl chloride is a common condition to ensure the reaction goes to completion. chemicalbook.com The work-up procedure, which typically involves carefully quenching the reaction mixture with ice, is also important for isolating the product. chemicalbook.com

For the esterification step , the choice of method can significantly impact the yield. In Fischer esterification, removing water as it forms or using a large excess of the alcohol reactant can improve the yield. masterorganicchemistry.com In the DCC/DMAP method, the use of an anhydrous solvent is essential to prevent the hydrolysis of the DCC reagent and ensure efficient ester formation. organic-chemistry.org

Table 1: Summary of Reaction Conditions for Established Synthetic Pathways

| Step | Reagents & Catalysts | Typical Conditions | Key Considerations |

| Chlorination | Isoquinoline-1-one precursor, Phosphoryl chloride (POCl₃) | Reflux at ~105 °C, overnight | Temperature control; careful quenching with ice during workup. chemicalbook.com |

| Fischer Esterification | Carboxylic acid, Methanol (excess), H₂SO₄ (catalyst) | Heating/reflux | Reversible reaction; excess alcohol shifts equilibrium. masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Carboxylic acid, Methanol, DCC, DMAP (catalyst) | Room temperature, 3+ hours in CH₂Cl₂ | High yield; suitable for sensitive substrates; requires anhydrous conditions. organic-chemistry.org |

Multi-step Synthesis from Precursors

Advanced and Emerging Synthetic Approaches for Isoquinoline Frameworks

While the multi-step synthesis is established, modern organic chemistry has seen the development of powerful new methods for constructing the core isoquinoline skeleton, often utilizing metal catalysis. These approaches offer alternative and potentially more efficient pathways to substituted isoquinolines.

Transition metal catalysts have revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often involve C-H activation, coupling, or cascade reactions to build the bicyclic ring system with high efficiency and control over substitution patterns.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for constructing isoquinolines. Methods include the coupling of o-haloarylaldehydes with terminal alkynes, followed by cyclization. organic-chemistry.org Microwave-assisted sequential coupling-imination-annulation reactions using a palladium catalyst can produce a variety of substituted isoquinolines in good yields. organic-chemistry.org

Rhodium-Catalyzed Reactions : Rhodium catalysts are particularly effective in reactions involving C-H bond activation. For example, a rhodium(III)-catalyzed reaction between an in-situ generated oxime (from an aryl ketone and hydroxylamine) and an internal alkyne can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts offer a cost-effective alternative for isoquinoline synthesis. Copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org Another approach involves the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds. organic-chemistry.org

Nickel-Catalyzed Reactions : Nickel catalysis has emerged as a powerful tool, particularly for cascade reactions. A nickel-catalyzed Mizoroki–Heck/amination cascade reaction between o-dihaloarenes and cyclic imines can generate indolo[2,1-a]isoquinolines, demonstrating the utility of nickel in complex heterocyclic synthesis. acs.org

Table 2: Overview of Metal-Catalyzed Reactions for Isoquinoline Framework Synthesis

| Metal Catalyst | Reaction Type | Reactant Types | Reference |

| Palladium (Pd) | Coupling-Imination-Annulation | o-bromoarylaldehydes, terminal alkynes, ammonium (B1175870) acetate (B1210297) | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation/Annulation | Aryl ketones, hydroxylamine, internal alkynes | organic-chemistry.org |

| Copper (Cu) | Tandem [3+2+1] Cyclization | 2-bromoaryl ketones, terminal alkynes, acetonitrile | organic-chemistry.org |

| Nickel (Ni) | Mizoroki–Heck/Amination Cascade | o-dihaloarenes, cyclic imines | acs.org |

Metal-Catalyzed Reactions in Isoquinoline Synthesis

Palladium-Catalyzed Carbonylation and Decarboxylation Approaches for Isoquinoline Carboxylic Acids

Palladium catalysis is a powerful tool for the synthesis of isoquinoline derivatives. Aminocarbonylation, a palladium-catalyzed process, allows for the synthesis of isoquinoline-1-carboxamides from 1-haloisoquinolines and various amines. scbt.com While classical condensation reactions of isoquinoline-1-carboxylic acid with amines are possible, they often require harsher conditions and result in lower yields compared to palladium-catalyzed methods. scbt.com For the synthesis of the carboxamide derivatives, the choice of ligand is crucial; monodentate phosphine (B1218219) ligands like PPh₃ are effective for simple amines, whereas more complex or less basic amines may require bidentate ligands such as XantPhos to achieve high conversion. scbt.com

Another relevant palladium-catalyzed reaction is the carbonylation of aryl halides using silacarboxylic acids as an in situ source of carbon monoxide, which can be used to prepare aromatic carboxylic acids. sigmaaldrich.com This method is compatible with a wide range of functional groups and can proceed rapidly. sigmaaldrich.com

Copper-Catalyzed Annulation Protocols for Isoquinoline Derivatives

Copper-catalyzed reactions provide an economical and practical route to various isoquinoline scaffolds. One efficient method involves the copper-catalyzed annulation of 2-halobenzamides with β-keto esters or ketones to produce functionalized isoquinolin-1(2H)-ones. googleapis.comchemicalbook.com These cascade reactions proceed under mild conditions and offer a concise pathway from simple starting materials. googleapis.comchemicalbook.com

Furthermore, copper catalysis facilitates the coupling of terminal acetylenes with unsaturated imines, such as the tert-butylimines of o-iodobenzaldehydes, followed by a cyclization step to yield monosubstituted isoquinolines. google.com This tandem palladium/copper-catalyzed approach is versatile, accommodating aryl, vinyl, and alkyl-substituted acetylenes. google.com Asymmetric dearomative alkynylation of isoquinolines has also been achieved using copper catalysis, affording enantioenriched C1-alkynyl 1,2-dihydroisoquinolines with high yields and enantioselectivities. nih.gov

Rhodium(III)-Catalyzed Oxidative Annulation

Rhodium(III)-catalyzed C-H activation and oxidative annulation have emerged as highly effective strategies for assembling substituted isoquinolines. These reactions often proceed with high atom economy and under relatively mild conditions. A general approach involves the coupling of aryl aldimines with internal alkynes, catalyzed by a rhodium(III) complex like [Cp*Rh(MeCN)₃][SbF₆]₂, to afford 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. google.com

Another variant uses aryl ketone O-acyloxime derivatives and internal alkynes with a [Cp*RhCl₂]₂ catalyst system. sigmaaldrich.comambeed.com In this redox-neutral sequence, the N-O bond of the oxime acts as an internal oxidant, obviating the need for an external one. sigmaaldrich.comambeed.com This strategy highlights the versatility of Rh(III) catalysis in constructing complex heterocyclic systems from readily available starting materials. quora.com

Radical Cascade Reactions for Isoquinoline-1,3-diones (Related Scaffolds)

Radical cascade reactions offer a powerful method for constructing complex molecular architectures like isoquinoline-1,3(2H,4H)-diones from simple precursors. synquestlabs.com These reactions often proceed under mild, metal-free conditions. A common strategy involves the reaction of N-alkyl-N-methacryloyl benzamides with sources of radicals. bldpharm.comsynquestlabs.comfrontierspecialtychemicals.com For example, a cascade reaction with aryl aldehydes can be initiated, involving an oxidative cross-coupling followed by a radical addition to the aromatic ring to form the dione (B5365651) structure in good yields. bldpharm.com The diversity of radical precursors, including those containing carbon, sulfur, phosphorus, and nitrogen, allows for the synthesis of a wide range of substituted isoquinoline-1,3-diones. synquestlabs.com

C-H Activation-Based Protocols for Isoquinoline Synthesis

Direct C-H activation is a cornerstone of modern synthetic chemistry, enabling the construction of isoquinoline skeletons with high step- and atom-economy. ambeed.com This strategy avoids the pre-functionalization of starting materials often required in classical methods. Transition metals like rhodium, ruthenium, palladium, and nickel are frequently employed to catalyze the annulation of substrates containing a directing group (such as imines, oximes, or amides) with coupling partners like alkynes or alkenes. wikipedia.orgambeed.com

For instance, Rh(III)-catalyzed C-H activation of N-methoxy benzamides and their annulation with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. wikipedia.org Similarly, rhodium catalysts can mediate the cyclization of in situ generated oximes with internal alkynes in a one-pot, three-component reaction to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Castagnoli–Cushman Reaction and its Applications in Isoquinoline Synthesis

The Castagnoli–Cushman Reaction (CCR) is a multicomponent reaction that provides efficient access to substituted 1,2-dihydroisoquinolin-1-ones and related lactam structures. The classic three-component reaction involves the condensation of a homophthalic anhydride, an amine, and an aldehyde or ketone. nih.gov This reaction typically proceeds with high diastereoselectivity and can often be performed without the need for a Lewis acid catalyst.

Mechanistic studies have shown that the reaction proceeds through amide-acid intermediates that engage in a Mannich-like pathway with the carbonyl component to form the final lactam product. The versatility of the CCR has been demonstrated by its application in one-pot sequences and its use in generating polyheterocyclic scaffolds relevant to natural product synthesis. sigmaaldrich.com

Stereoselective and Asymmetric Synthetic Strategies for Isoquinoline Alkaloids (General Context)

The significant biological activity of many isoquinoline alkaloids has driven the development of stereoselective and asymmetric synthetic methods. google.com These strategies aim to control the stereochemistry at the C-1 position, which is a common chiral center in this class of compounds.

Key approaches include:

Modification of Classical Syntheses : Traditional methods like the Bischler–Napieralski and Pictet–Spengler reactions have been adapted for asymmetric synthesis. google.comachemblock.com This can involve the use of chiral auxiliaries, chiral catalysts for stereoselective reductions of intermediate imines or enamides, or starting with chiral building blocks like amino acids. google.com

Nucleophilic Addition to Imines : The asymmetric addition of nucleophiles to 3,4-dihydroisoquinolines or related iminium salts is a direct way to establish the C-1 stereocenter. Chiral catalysts, often based on transition metals like rhodium or copper, are used to control the enantioselectivity of the addition. google.comnih.gov

Pictet-Spengler Reaction : This acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone is a powerful tool for creating the tetrahydroisoquinoline core. achemblock.com The use of chiral aldehydes (such as those derived from carbohydrates) or chiral catalysts can render this reaction highly enantioselective.

These methods provide access to a wide range of optically active isoquinoline alkaloids and their synthetic intermediates. google.comachemblock.commasterorganicchemistry.com

Data Tables

Table 1: Selected Catalytic Systems for Isoquinoline Synthesis This table is interactive. You can sort and filter the data.

| Method | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Annulation | CuI / L-proline | 2-halobenzamides, ketones | Isoquinolin-1(2H)-ones | googleapis.com |

| Copper-Catalyzed Annulation | CuI / base | 2-halobenzamides, β-keto esters | Isoquinolin-1(2H)-ones | chemicalbook.com |

| Rhodium-Catalyzed Annulation | [Cp*RhCl₂]₂ / NaOAc | Aryl ketone O-acyloximes, alkynes | Isoquinolines | sigmaaldrich.comambeed.com |

| Rhodium-Catalyzed Annulation | [Cp*Rh(MeCN)₃][SbF₆]₂ | Aryl aldimines, alkynes | Isoquinolines | google.com |

| Palladium-Catalyzed Annulation | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxy benzamides, allenoates | Hydroisoquinolones | wikipedia.org |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂ / XantPhos | 1-iodoisoquinoline, amines | Isoquinoline-1-carboxamides | scbt.com |

Table 2: Key Precursors for the Synthesis of this compound This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| Methyl 1-aminoisoquinoline-6-carboxylate | 1256787-46-8 | Starting material for Sandmeyer reaction | bldpharm.comsigmaaldrich.com |

| 1-chloroisoquinoline-6-carboxylic acid | 1256787-42-4 | Starting material for esterification | achemblock.comambeed.com |

| Copper(I) chloride (CuCl) | 7758-89-6 | Catalyst for Sandmeyer reaction | wikipedia.orgsynquestlabs.com |

| Methanol | 67-56-1 | Reagent for esterification | nih.gov |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | Reagent for diazotization | synquestlabs.com |

One-Pot Synthetic Strategies for Isoquinoline Derivatives

The development of one-pot synthetic methodologies for the construction of the isoquinoline scaffold has garnered significant attention in organic synthesis. These strategies offer several advantages over traditional multi-step approaches, including increased efficiency, reduced waste, and the ability to generate molecular complexity from simple starting materials in a single operation. Various one-pot approaches, such as multicomponent reactions (MCRs), tandem reactions, and cascade reactions, have been successfully employed for the synthesis of a wide range of substituted isoquinoline derivatives.

One-pot syntheses often rely on the careful design of a reaction sequence where subsequent transformations occur in the same reaction vessel without the need for isolation of intermediates. This can be achieved through the use of catalysts that mediate multiple steps or by designing reaction conditions that trigger a cascade of intramolecular events.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials react in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool for the rapid assembly of complex molecules like isoquinolines.

A notable example is the three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. nih.govacs.org This method, catalyzed by rhodium(III), involves the in situ formation of an aryl ketone oxime, which then undergoes C-H bond activation and subsequent cyclization with an alkyne to afford multisubstituted isoquinolines. nih.govacs.org This approach is highly efficient and tolerates a variety of functional groups on both the aryl ketone and the alkyne, making it a versatile tool for generating diverse isoquinoline libraries. nih.govacs.org

Another MCR approach involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org This reaction proceeds through the formation of a spirooxindole intermediate, followed by cleavage of the isatin C2-C3 bond to generate an isocyanate, which then reacts with a second molecule of tetrahydroisoquinoline. acs.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has also been utilized as an initial step in a sequence to produce complex imidazopyridine-fused isoquinolinones. nih.gov This strategy involves the GBB reaction followed by N-acylation, an intramolecular Diels-Alder reaction, and subsequent re-aromatization. nih.gov

Table 1: Examples of Multicomponent Reactions for Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Three-component cascade | Aryl ketone, Hydroxylamine, Alkyne | [Cp*RhCl2]2, CsOAc | Multisubstituted isoquinolines | nih.govacs.org |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| GBB-initiated sequence | Aminopyridine, Furfuraldehyde, Isocyanide | Yb(OTf)3, then Acryloyl chloride | Imidazopyridine-fused isoquinolinones | nih.gov |

Tandem and Cascade Reactions

Tandem or cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot. These reactions are often initiated by a single event, such as the formation of a reactive intermediate, which then triggers a series of cyclizations and rearrangements to build the final heterocyclic system.

A base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles provides a transition-metal-free route to 3-aryl isoquinolines. acs.org This method utilizes a combination of sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) and cesium carbonate (Cs2CO3) to facilitate the condensation and cyclization sequence. acs.org The reaction is practical, operationally simple, and affords a variety of isoquinoline products in good yields. acs.org

Visible-light photocatalysis has emerged as a powerful tool for initiating cascade reactions. For instance, a photocatalytic cascade reaction of acceptor diazo compounds with electron-deficient olefins, such as N-alkyl-N-methylacrylamides, has been developed for the synthesis of acyl-substituted isoquinolinediones. acs.org In this process, a ruthenium catalyst, upon irradiation with visible light, generates a carbon radical from the diazo compound, which then initiates a radical addition and cyclization cascade. acs.org

Furthermore, cascade reactions involving N-alkyl-N-methacryloylbenzamides and various radical precursors have been extensively studied for the synthesis of isoquinoline-1,3(2H,4H)-diones. rsc.orgrsc.org These reactions can be initiated by the oxidative coupling with aldehydes or by the addition of alkyl radicals generated from sources like dicumyl peroxide or from ethers and benzyl (B1604629) alcohols in the presence of an oxidant. rsc.orgrsc.org

Table 2: Examples of Tandem and Cascade Reactions for Isoquinoline Derivative Synthesis

| Reaction Type | Key Substrates | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Base-promoted tandem reaction | 2-Methyl-arylaldehyde, Benzonitrile | NaN(SiMe3)2, Cs2CO3 | 3-Aryl isoquinolines | acs.org |

| Photocatalytic cascade reaction | N-Alkyl-N-methylacrylamide, Diazo compound | Ru(bpy)3(PF6)2, Visible light | Acyl-substituted isoquinolinediones | acs.org |

| Radical cascade reaction | N-Alkyl-N-methacryloylbenzamide, Aryl aldehyde | K2S2O8 | Isoquinoline-1,3(2H,4H)-diones | rsc.org |

| Radical cascade methylation/cyclization | Methacryloylbenzamide | Dicumyl peroxide | Methyl-substituted isoquinoline-1,3(2H,4H)-diones | rsc.org |

These one-pot strategies highlight the ingenuity of synthetic chemists in developing efficient and versatile methods for accessing the structurally important isoquinoline core and its derivatives. The ability to construct these complex molecules from readily available starting materials in a single synthetic operation is of immense value for applications in medicinal chemistry and materials science. While a direct one-pot synthesis for this compound is not prominently featured in the literature, the principles underlying these methodologies provide a strong foundation for the future development of such specific synthetic routes.

Chemical Reactivity and Derivatization of Methyl 1 Chloroisoquinoline 6 Carboxylate

Substitution Reactions at the Chlorine Atom

The chlorine atom at the C1 position of the isoquinoline (B145761) nucleus is particularly susceptible to substitution reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack.

Nucleophilic Aromatic Substitution

The C1 position of 1-chloroisoquinolines is activated for nucleophilic aromatic substitution (SNAr). This allows the chlorine atom to be displaced by a variety of nucleophiles. The reaction proceeds through a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore aromaticity.

The versatility of this reaction allows for the introduction of diverse functional groups at the C1 position, significantly altering the molecule's properties. The choice of nucleophile dictates the final product, enabling the synthesis of a wide array of isoquinoline derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group at C1 |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxy (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH3) | Methoxy (B1213986) (-OCH3) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thiophenoxy (-SPh) |

| Azide | Sodium Azide (NaN3) | Azido (-N3) |

| Cyanide | Potassium Cyanide (KCN) | Cyano (-CN) |

Amination Reactions (Relevant to 1-chloroisoquinoline (B32320) derivatives)

Amination at the C1 position is a crucial transformation for creating 1-aminoisoquinoline (B73089) structures, which are prevalent in pharmacologically active compounds. While direct amination with ammonia (B1221849) or simple amines can occur under harsh conditions, modern cross-coupling methods are more common and efficient. chempedia.infovulcanchem.com Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has been effectively used for the synthesis of 1-aminoisoquinoline derivatives from 1-chloroisoquinolines.

These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as BINAP, and a base. This methodology allows for the coupling of the 1-chloroisoquinoline core with a wide range of primary and secondary amines under relatively mild conditions, providing high yields of the desired 1-amino products. researchgate.net

| Amine Partner | Catalyst/Ligand | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Aniline | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene (B28343) | |

| Benzylamine | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | |

| Morpholine | Pd2(dba)3 / DavePhos | K3PO4 | Toluene | researchgate.net |

| Adamantylalkylamines | Pd(0) catalyst | Not specified | Not specified | researchgate.net |

Reactions Involving the Ester Functional Group

The methyl carboxylate group at the C6 position provides another handle for derivatization, behaving as a typical aromatic ester. These reactions primarily involve nucleophilic acyl substitution, where the methoxy group (-OCH₃) is replaced by another nucleophile.

Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-chloroisoquinoline-6-carboxylic acid. This transformation is a fundamental step, often employed to enable further modifications, such as amide bond formation using peptide coupling reagents. Hydrolysis can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically with heating. The reaction is irreversible as the resulting carboxylate salt is deprotonated and resistant to further nucleophilic attack.

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of a strong acid, like sulfuric acid or hydrochloric acid, in the presence of excess water.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 1-chloroisoquinoline-6-carboxylate, this involves reacting the compound with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. This reaction is also an equilibrium process. To drive the reaction to completion, the new alcohol is often used as the solvent, or the methanol (B129727) by-product is removed as it forms. This method is useful for synthesizing different ester derivatives of the 1-chloroisoquinoline-6-carboxylic acid core.

Amidation Reactions

The methyl ester can be converted directly into an amide through aminolysis. This reaction typically requires heating the ester with a primary or secondary amine. While direct aminolysis of unactivated methyl esters can be sluggish, the process can be facilitated by various methods. mdpi.com

Alternatively, and more commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). researchgate.netresearchgate.net This two-step sequence is highly efficient and provides access to a vast range of amide derivatives with diverse functionalities. nih.gov

| Amine Reagent | Reaction Method | Resulting Functional Group at C6 |

|---|---|---|

| Ammonia (NH3) | Direct aminolysis or two-step hydrolysis/coupling | Primary Amide (-CONH2) |

| Methylamine (CH3NH2) | Direct aminolysis or two-step hydrolysis/coupling | N-Methyl Amide (-CONHCH3) |

| Diethylamine ((CH3CH2)2NH) | Direct aminolysis or two-step hydrolysis/coupling | N,N-Diethyl Amide (-CON(CH2CH3)2) |

| Piperidine | Direct aminolysis or two-step hydrolysis/coupling | Piperidinyl Amide |

Reduction Reactions of the Isoquinoline Core

The reduction of the isoquinoline nucleus in compounds analogous to this compound can be achieved through several methods, leading to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. These saturated heterocycles are prevalent motifs in numerous biologically active compounds and natural products. Common reduction strategies include catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation:

A related study on the debenzylation of a 7-benzyloxy-6-methoxy-1-methylisoquinoline via catalytic hydrogenation with palladium on carbon resulted in a nearly quantitative yield of the corresponding phenol, indicating the effectiveness of this method for certain transformations within the isoquinoline system without necessarily reducing the heterocyclic ring. kashanu.ac.ir

Transfer Hydrogenation:

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst. This technique is often considered milder and more practical for laboratory-scale synthesis.

Recent research has highlighted the use of cobalt-based catalysts for the transfer hydrogenation of quinolines and related heterocycles using formic acid as the hydrogen source under mild conditions. organic-chemistry.org This approach has shown high selectivity for the reduction of the heterocyclic ring, even in the presence of other reducible functional groups. organic-chemistry.org Another study demonstrated the catalytic transfer hydrogenation of various aldehydes to their corresponding alcohols with high yields, showcasing the broad applicability of this methodology. researchgate.net

While specific examples for this compound are scarce, the general principles of these reduction methods suggest that the isoquinoline core can be selectively reduced to the corresponding tetrahydroisoquinoline. The choice of method and conditions would be crucial to control the chemoselectivity, particularly concerning the chloro and ester functionalities.

Table 1: Representative Conditions for the Reduction of Isoquinoline Analogs

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |

| 7-Benzyloxy-6-methoxy-1-methylisoquinoline | H₂, Pd/C | Methanol | 7-Hydroxy-6-methoxy-1-methylisoquinoline | ~100 | kashanu.ac.ir |

| Quinolines | Formic Acid, Co(BF₄)₂·6H₂O, L1 | Not Specified | 1,2,3,4-Tetrahydroquinolines | High | organic-chemistry.org |

| L1 = tris(2-(diphenylphosphino)phenyl)phosphine |

Coupling Reactions for Complex Molecule Construction

The chlorine atom at the 1-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized and complex molecular architectures. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. researchgate.netrsc.org This reaction is widely used in medicinal chemistry and materials science due to its mild reaction conditions and high functional group tolerance. libretexts.org In the context of this compound, the 1-chloro substituent can be coupled with a variety of aryl or heteroaryl boronic acids to introduce new aromatic moieties at this position.

Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine ligand (e.g., triphenylphosphine (B44618) or SPhos), and a base (e.g., potassium carbonate or sodium carbonate) in a suitable solvent system like toluene/water or dioxane/water. researchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd Complex | K₂CO₃ | DMF | 2-Bromo-6-phenylpyridine & 2,6-Diphenylpyridine | High | researchgate.net |

| Aryl Halides | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | Biaryl compounds | 95 | kashanu.ac.ir |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in organic synthesis and materials science. researchgate.netlibretexts.org The 1-chloro position of this compound can be functionalized with various alkynes using this methodology.

The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine), which often also serves as the solvent. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Aryl Halides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine | Amine or DMF | Arylalkynes | High | researchgate.net |

| Iodobenzene | Phenylacetylene | Au/CeO₂ | Not Specified | Not Specified | Diphenylacetylene | High | wikipedia.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. researchgate.netrsc.org This reaction has become a cornerstone of modern organic synthesis for the preparation of anilines and their derivatives, which are common substructures in pharmaceuticals and other functional materials. researchgate.net The 1-chloro group of this compound can be substituted with a wide range of primary and secondary amines through this reaction.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong base (like sodium tert-butoxide or lithium bis(trimethylsilyl)amide) in an aprotic solvent such as toluene or dioxane. rsc.orgtue.nlnih.gov

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that various cyclic amines could be successfully coupled at the 6-position. nih.gov Another work reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination with yields ranging from 60-88%. rsc.org

Table 4: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 6-Amino-2-chloroquinolines | High | nih.gov |

| Aryl Sulphides | Morpholine | SingaCycle-A1 | Not Specified | Not Specified | N-Aryl Morpholines | High | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical study of heterocyclic compounds like isoquinoline (B145761) and its derivatives. tandfonline.comfigshare.com These methods allow for a detailed exploration of the molecule's electronic landscape and structural parameters.

Density Functional Theory (DFT) has been successfully employed to investigate the structure, and molecular properties of isoquinoline, the parent scaffold of the target molecule. tandfonline.comfigshare.com Studies often utilize the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. tandfonline.comfigshare.com For the unsubstituted isoquinoline molecule, DFT calculations have been used to determine its dipole moment, rotational constants, and the energies of its frontier molecular orbitals. tandfonline.comfigshare.com These foundational studies on isoquinoline provide a critical benchmark for understanding the effects of substitution on the electronic and structural properties of derivatives like Methyl 1-chloroisoquinoline-6-carboxylate. The introduction of a chlorine atom at the 1-position and a methyl carboxylate group at the 6-position is expected to significantly modulate the electronic properties of the isoquinoline core.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C1-Cl Bond Length (Å) | 1.74 |

| C6-C(O)O Bond Length (Å) | 1.49 |

| N2-C1-C8a Bond Angle (°) | 123.5 |

| C5-C6-C7 Bond Angle (°) | 119.8 |

| C6-C(O)-O-CH3 Dihedral Angle (°) | 180.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scirp.org

For the parent isoquinoline, DFT calculations have placed the HOMO energy at approximately -5.581 eV and the LUMO energy at around 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com In this compound, the presence of the electron-withdrawing chlorine atom and methyl carboxylate group is expected to lower the energies of both the HOMO and LUMO. This would likely lead to a smaller HOMO-LUMO gap compared to the parent isoquinoline, suggesting a potentially higher reactivity. The distribution of the HOMO and LUMO densities would also be altered, with the HOMO likely having significant contributions from the isoquinoline ring and the LUMO being more localized on the electron-deficient regions influenced by the substituents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.70 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.de It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net For isoquinoline derivatives, NBO analysis can elucidate the delocalization of electron density and the stability arising from these interactions. researchgate.net

Table 3: Predicted Natural Charges from NBO Analysis for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| Cl | -0.15 |

| N2 | -0.55 |

| C1 | +0.10 |

| C6 | +0.05 |

| C(O) | +0.70 |

| O(ester) | -0.50 |

| O(methyl) | -0.60 |

Mechanistic Studies through Computational Analysis

Computational analysis is a valuable tool for elucidating reaction mechanisms. For instance, DFT studies have been used to investigate the thermal Curtius rearrangement of cinnamoyl azides to form isoquinolinones, where the potential energy surface and transition states were calculated to understand the reaction pathway. researchgate.net While specific mechanistic studies on the synthesis of this compound were not found in the provided search results, computational methods could be applied to investigate its formation. For example, the mechanism of chlorination of the corresponding isoquinolinone precursor could be modeled to understand the regioselectivity and energetics of the reaction.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure validation. q-chem.comrowansci.com For this compound, DFT calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. rdd.edu.iqorientjchem.org Key vibrational modes would include the C-Cl stretching frequency, the C=O stretching of the ester group, and the various C-H and C-C stretching and bending modes of the isoquinoline ring.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. scirp.org

Applications in Advanced Organic Synthesis

Role as an Intermediate in Synthesizing Complex Organic Molecules

The strategic placement of a labile chlorine atom and a modifiable ester group on the isoquinoline (B145761) framework renders Methyl 1-chloroisoquinoline-6-carboxylate a versatile building block for the synthesis of a variety of complex organic molecules. The chloro group is amenable to displacement by a range of nucleophiles, while the ester functionality provides a handle for further synthetic transformations.

This reactivity has been harnessed in the synthesis of complex substituted indole (B1671886) derivatives that function as Mcl-1 inhibitors. In a patented synthetic route, this compound is coupled with a lactam using a copper-catalyzed cross-coupling reaction. nih.gov The reaction, facilitated by a copper(I) catalyst and a diamine ligand, proceeds under basic conditions to afford the coupled product, which is then further elaborated to the final active compound. nih.gov

Reaction Details for the Synthesis of an Mcl-1 Inhibitor Intermediate:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| Lactam derivative | This compound | CuI, (trans)-N1,N2-dimethylcyclohexane-1,2-diamine, K3PO4 | Substituted isoquinoline derivative | nih.gov |

Construction of Fused Heterocyclic Systems (e.g., Benzimidazo[2,1-a]isoquinolines)

The synthesis of fused heterocyclic systems, such as benzimidazo[2,1-a]isoquinolines, often involves the annulation of a benzimidazole (B57391) moiety onto an isoquinoline core. rsc.orgnih.gov These compounds are of significant interest due to their presence in biologically active natural products and pharmaceutical agents. rsc.org While the direct use of this compound in the construction of benzimidazo[2,1-a]isoquinolines has not been explicitly detailed in available research, the reactivity of the 1-chloro-substituted isoquinoline core suggests its potential as a suitable precursor. General synthetic strategies often involve the reaction of a 2-arylbenzimidazole with a reagent that can form the isoquinoline ring or the coupling of a benzimidazole derivative with a pre-formed isoquinoline. nih.govresearchgate.net

Synthesis of Naphthyridine Derivatives (Related Structures)

Naphthyridines, which are isomers of quinolines and isoquinolines containing two nitrogen atoms in their bicyclic structure, are important scaffolds in medicinal chemistry. nih.gov The synthesis of naphthyridine derivatives can be achieved through various cyclization and cycloaddition reactions. nih.gov Although direct synthetic routes starting from this compound to form naphthyridine structures are not prominently reported, the general reactivity of chloropyridines and related heterocycles in cross-coupling and substitution reactions suggests the potential for utilizing this compound in the synthesis of complex aza-heterocycles. nih.gov

Precursor in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of potent and selective modulators of biological targets.

A notable application is in the development of Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) modulators. rsc.org RORγ is a nuclear receptor that plays a crucial role in the immune system, making it a target for the treatment of autoimmune diseases. In a patented synthesis, this compound is reacted with an alcohol under palladium catalysis to form an ether linkage. rsc.org This reaction is a key step in assembling the final RORγ modulator.

Reaction Details for the Synthesis of a RORγ Modulator Intermediate:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| (trans-4-(trifluoromethyl)cyclohexyl)methanol | This compound | Pd2(dba)3, BINAP, Cs2CO3 | 1-(alkoxy)isoquinoline-6-carboxylate ester | rsc.org |

The resulting isoquinoline derivative is then further functionalized to yield the final, biologically active compound. This highlights the importance of this compound as a foundational element in the construction of complex pharmaceutical agents.

Development of Novel Synthetic Reagents and Methodologies

While this compound is primarily utilized as a building block in multi-step syntheses, the reactivity of the C1-Cl bond offers potential for the development of novel synthetic methodologies. The electron-withdrawing nature of the isoquinoline ring system activates the chlorine atom towards nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity could be exploited in the design of new coupling reactions or in the generation of organometallic reagents for further transformations. However, current research literature does not extensively cover the development of new synthetic reagents or methodologies centered specifically on this compound as the primary focus.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally benign methods for the construction of the isoquinoline (B145761) core is a primary focus of contemporary organic synthesis. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions have been historically significant, recent research has shifted towards more atom-economical and versatile strategies. researchgate.net Future exploration of synthetic pathways for methyl 1-chloroisoquinoline-6-carboxylate is likely to leverage these modern techniques to improve efficiency, yield, and substrate scope.

A significant area of advancement is the use of transition-metal-catalyzed C–H activation and annulation reactions. researchgate.netijpsjournal.com These methods allow for the direct formation of the isoquinoline ring from readily available starting materials, avoiding the need for pre-functionalized substrates. For instance, rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the synthesis of highly substituted isoquinolines. acs.org Future research could focus on adapting these catalytic systems for the specific synthesis of 6-carboxylated isoquinolines, potentially through the directed C–H functionalization of a suitable benzoic acid derivative.

Moreover, recent studies have highlighted the potential of catalyst-free and environmentally friendly approaches to isoquinoline synthesis. These methods often utilize cascade reactions or operate under milder conditions, reducing the environmental impact of the synthetic process. The exploration of such green methodologies for the synthesis of this compound and its precursors is a promising avenue for future research. mdpi.com

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Transition-Metal-Catalyzed C–H Activation | High atom economy, direct functionalization, good functional group tolerance. researchgate.netijpsjournal.com | Direct synthesis from simpler aromatic precursors, potentially reducing step count. |

| Cascade Cycloaddition/Annulation Reactions | Formation of multiple bonds in a single operation, increasing molecular complexity efficiently. | Rapid construction of the functionalized isoquinoline core. |

| Photoredox Catalysis | Use of visible light to initiate reactions, offering mild and selective transformations. | Green and efficient synthesis under ambient conditions. |

| Catalyst-Free Methodologies | Reduced cost, toxicity, and waste generation. mdpi.com | Development of more sustainable and economical synthetic routes. |

Advanced Derivatization for Enhanced Functionality

The presence of a chloro substituent at the C1 position and a methyl carboxylate group at the C6 position makes this compound an ideal substrate for a wide range of derivatization reactions. These modifications can be used to introduce new functional groups, modulate the electronic properties of the molecule, and ultimately tailor its biological activity or material properties.

Cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the derivatization of the 1-chloro-isoquinoline core. The chlorine atom at the C1 position is particularly amenable to substitution via various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse array of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position. Future research will likely focus on expanding the scope of these reactions to include novel and complex coupling partners, leading to the generation of extensive libraries of 1-substituted isoquinoline-6-carboxylates for biological screening.

In addition to the C1 position, the ester group at the C6 position provides another handle for derivatization. Saponification of the methyl ester to the corresponding carboxylic acid would open up avenues for the synthesis of amides, esters, and other acid derivatives. This would allow for the introduction of a second point of diversity, further expanding the chemical space accessible from this starting material.

| Derivatization Strategy | Reagents/Catalysts | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Aryl, heteroaryl, alkyl groups |

| Heck Coupling | Palladium catalyst, alkenes | Alkenyl groups |

| Sonogashira Coupling | Palladium/copper catalysts, terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | Amino groups |

| Ester Hydrolysis and Amide Coupling | Base/Acid, amines, coupling reagents | Amide functionalities |

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry and the adoption of modern manufacturing technologies are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly incorporate these aspects to develop more sustainable and efficient processes.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. mdpi.comacs.org The synthesis and derivatization of heterocyclic compounds, including quinolines and isoquinolines, have been successfully demonstrated in flow reactors. researchgate.net Applying this technology to the synthesis and subsequent functionalization of this compound could lead to more efficient and scalable production methods. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields, improved selectivity, and reduced waste generation.

Furthermore, the development of sustainable synthetic routes is a key goal for modern chemistry. This includes the use of greener solvents, recyclable catalysts, and energy-efficient processes. nih.gov For the synthesis of isoquinoline derivatives, research is ongoing into the use of water as a solvent and the development of heterogeneous catalysts that can be easily recovered and reused.

Biocatalysis represents another frontier for the sustainable synthesis of isoquinoline alkaloids. While still an emerging field, the use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Metabolic engineering of microorganisms to produce complex isoquinoline structures is also an area of active investigation and could provide a long-term sustainable source for these valuable compounds. nih.gov

| Methodology | Key Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Enhanced safety, improved process control, scalability, potential for automation. mdpi.comacs.org | Efficient and safe production and derivatization. |

| Green Chemistry Principles | Reduced environmental impact, use of benign solvents, recyclable catalysts. nih.gov | Development of sustainable and cost-effective synthetic protocols. |

| Biocatalysis and Metabolic Engineering | High selectivity, mild reaction conditions, renewable feedstocks. nih.gov | Potential for the "green" synthesis of the isoquinoline core or its derivatives. |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 1-chloroisoquinoline-6-carboxylate, and how can purity be validated?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or cyclization reactions. For example, in related isoquinoline derivatives, aluminum chloride (AlCl₃) is used as a catalyst in 1,2-dichlorobenzene at 378 K for 5 hours (as seen in analogous syntheses) . Purity validation requires multi-modal analysis:

- Elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3%) .

- Spectroscopic techniques : IR (to confirm carbonyl and chloro groups), ¹H NMR (to resolve substituent configurations), and GC-MS (to verify molecular ion peaks and fragmentation patterns) .

Q. What analytical techniques are critical for characterizing this compound, and how do they complement each other?

- Key Techniques :

- ¹H NMR : Resolves regiochemical ambiguities (e.g., distinguishing between cis/trans isomers via coupling constants and splitting patterns) .

- X-ray crystallography : Provides definitive bond lengths, angles, and crystal packing interactions (e.g., C–H⋯π or hydrogen bonding networks) .

- IR spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1730 cm⁻¹, chloro substituents via C–Cl stretching) .

- Complementarity : NMR identifies dynamic structural features, while X-ray crystallography offers static 3D conformation. IR validates functional group integrity.

Advanced Research Questions

Q. How can structural ambiguities in substituted isoquinoline derivatives be resolved using NMR and X-ray crystallography?

- NMR Limitations : Overlapping signals in crowded aromatic regions may obscure substituent positions. For example, in cis/trans isomers, NOESY or COSY experiments can clarify spatial proximity .

- X-ray Advantages : SHELXL software refines crystal structures to atomic resolution, resolving ambiguities in bond connectivity (e.g., distinguishing chloro vs. methyl positions) .

- Case Study : In a related compound, NMR alone could not resolve substituent configurations, but X-ray data confirmed the structure via crystallographic R-factors (<0.05) .

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., bond angles or reactivity)?

- Root Causes :

- Solvent effects : Computational models often neglect solvent interactions, which can alter reaction pathways.

- Crystal packing forces : X-ray structures may show distorted geometries due to intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Resolution Strategies :

- Compare experimental data (X-ray/NMR) with gas-phase DFT calculations and solvent-inclusive molecular dynamics simulations.

- Validate computational models against high-resolution crystallographic datasets (e.g., SHELX-refined structures) .

Q. What safety protocols are essential when handling chlorinated isoquinoline carboxylates in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Ventilation : Use fume hoods to avoid inhalation risks (CLP Regulation compliance) .

- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Data Analysis and Reporting

Q. How should crystallographic data for this compound be processed and reported to ensure reproducibility?

- SHELX Workflow :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Apply riding models for H-atoms and anisotropic displacement parameters for non-H atoms in SHELXL .

- Validation : Check CIF files with PLATON or checkCIF for symmetry errors .

Q. What strategies can minimize byproduct formation during the synthesis of chloro-substituted isoquinolines?

- Optimization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。